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CAS No.: 24603-63-2

Cat. No.: B1229548
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Introduction
5-Chlorobenzo[d]isoxazol-3-ol, a substituted benzisoxazole, represents a class of

heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1]

Its structural architecture, featuring a fused benzene and isoxazole ring system with a chlorine

substituent and a hydroxyl group, imparts a unique electronic and steric profile that underpins

its biological activity.[1] Notably, this compound has been investigated as an inhibitor of D-

amino acid oxidase, highlighting its potential in the modulation of neurological pathways.[1]

A rigorous and unambiguous structural elucidation is the cornerstone of any chemical research

and development program. This technical guide provides an in-depth analysis of the

spectroscopic data of 5-Chlorobenzo[d]isoxazol-3-ol (CAS No: 24603-63-2; Molecular

Formula: C₇H₄ClNO₂; Molecular Weight: 169.56 g/mol ), focusing on Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1]

[2] The interpretation of this data is grounded in fundamental principles and supported by

empirical evidence from related structures, offering a comprehensive understanding for

researchers, scientists, and drug development professionals.
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Molecular Structure and Spectroscopic Workflow
The structural framework of 5-Chlorobenzo[d]isoxazol-3-ol dictates its spectroscopic

signature. The workflow for its characterization is a synergistic application of multiple

spectroscopic techniques to build a cohesive and validated structural assignment.
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Caption: Conceptual workflow for the spectroscopic characterization of 5-
Chlorobenzo[d]isoxazol-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and

chemical environment of atoms within a molecule. For 5-Chlorobenzo[d]isoxazol-3-ol, both

¹H and ¹³C NMR provide critical data for structural verification.

¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum of 5-Chlorobenzo[d]isoxazol-3-ol is anticipated to be characterized by

signals in the aromatic region, corresponding to the protons on the benzene ring, and a signal

for the hydroxyl proton. The chlorine atom at the 5-position exerts a significant influence on the

chemical shifts of the neighboring aromatic protons through its inductive and resonance effects.

Expected ¹H NMR Spectral Data:
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Note: The expected values are based on general principles for substituted benzene rings and

data for analogous benzisoxazole structures. The exact chemical shifts can vary depending on

the solvent and concentration.

Interpretation and Causality:

The aromatic protons are expected to resonate in the downfield region (typically 7.0-8.5

ppm) due to the deshielding effect of the aromatic ring current.

H-4, being ortho to the electron-withdrawing isoxazole ring, is expected to be the most

downfield of the aromatic protons. It should appear as a doublet due to coupling with H-6.

H-6 is expected to be a doublet of doublets, as it is coupled to both H-4 (ortho-coupling) and

H-7 (meta-coupling).

H-7, being meta to the chlorine and ortho to the isoxazole ring nitrogen, will also be

downfield and appear as a doublet due to meta-coupling with H-6.

The hydroxyl proton signal is often broad and its chemical shift is highly dependent on

solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.

In the presence of D₂O, this peak would likely disappear due to proton-deuterium exchange.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a definitive count of the number of unique carbon atoms and

information about their electronic environment. The spectrum of 5-Chlorobenzo[d]isoxazol-3-
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ol is expected to show seven distinct signals. A ¹³C NMR spectrum for this compound has been

recorded on a Bruker AM-270 instrument.[2]

Expected ¹³C NMR Spectral Data:
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Note: These are predicted chemical shift ranges based on the analysis of substituted

benzisoxazoles and general substituent effects in aromatic systems. Aromatic carbons typically

resonate between 110-170 ppm.

Interpretation and Causality:

C-3, being part of the isoxazole ring and bonded to both nitrogen and an exocyclic oxygen

(in the enol form), is expected to be the most downfield carbon.

The quaternary carbons, C-3a and C-7a, which are part of the ring fusion, will have distinct

chemical shifts.

C-5, directly attached to the electronegative chlorine atom, will experience a downfield shift.

The remaining protonated aromatic carbons, C-4, C-6, and C-7, will have chemical shifts

influenced by their position relative to the chlorine and the fused isoxazole ring.

Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR data is crucial for accurate structural

determination.
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Sample Preparation:

Accurately weigh approximately 5-10 mg of 5-Chlorobenzo[d]isoxazol-3-ol.

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or

CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence

chemical shifts, particularly for the hydroxyl proton. DMSO-d₆ is often preferred for its

ability to slow down the exchange of labile protons.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate

chemical shift referencing (δ = 0.00 ppm).

Instrument Setup and Data Acquisition:

The NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or

higher) to ensure adequate signal dispersion.

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to

optimize include the spectral width, acquisition time, and relaxation delay.

For ¹³C NMR, a proton-decoupled experiment is standard to obtain singlets for all carbon

signals. A sufficient number of scans should be acquired to achieve a good signal-to-noise

ratio, especially for quaternary carbons which have longer relaxation times.

Data Processing and Analysis:

The acquired free induction decays (FIDs) are Fourier transformed to generate the

frequency-domain spectra.

Phase and baseline corrections should be applied to obtain a clean spectrum.

The spectra are then referenced to the internal standard.

Integration of the ¹H NMR signals allows for the determination of the relative number of

protons corresponding to each signal.

Analysis of chemical shifts, multiplicities, and coupling constants facilitates the assignment

of each signal to a specific proton or carbon in the molecule.
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Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable technique for identifying the functional groups present in a

molecule. The IR spectrum of 5-Chlorobenzo[d]isoxazol-3-ol will be dominated by

absorptions corresponding to the O-H, C=O (in the keto tautomer), C=N, C=C, and C-Cl bonds.

An FTIR spectrum has been recorded for this compound using a Bruker IFS 85 instrument with

a KBr pellet.[2]

Expected IR Absorption Bands:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Interpretation and Causality:

The broad absorption in the 3200-3600 cm⁻¹ region is a characteristic signature of the O-H

stretching vibration of the hydroxyl group, with the broadening indicative of intermolecular

hydrogen bonding in the solid state.

The presence of a strong absorption around 1680-1720 cm⁻¹ would suggest the presence of

the keto tautomer, 5-chloro-1,2-benzoxazol-3(2H)-one. The equilibrium between the enol and

keto forms can be influenced by the physical state and solvent.

The C=N stretching vibration of the isoxazole ring is expected in the 1600-1650 cm⁻¹ region.

Multiple sharp bands in the 1450-1600 cm⁻¹ range are characteristic of C=C stretching

vibrations within the aromatic benzene ring.
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The C-Cl stretching vibration will appear in the fingerprint region, typically between 700-850

cm⁻¹.

Experimental Protocol: FTIR Data Acquisition (KBr Pellet
Method)
The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.

Sample Preparation:

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any adsorbed

water, which can interfere with the spectrum, particularly in the O-H stretching region.

In an agate mortar and pestle, grind 1-2 mg of 5-Chlorobenzo[d]isoxazol-3-ol with

approximately 100-200 mg of the dry KBr. The goal is to create a fine, homogeneous

powder.

Transfer the mixture to a pellet-forming die.

Pellet Formation:

Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several

minutes to form a thin, transparent or translucent pellet. A transparent pellet is indicative of

good sample dispersion and will yield a high-quality spectrum.

Data Acquisition:

Place the KBr pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the sample spectrum. The instrument's software will automatically ratio the

sample spectrum against the background to produce the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as structural information based on its fragmentation pattern under

ionization.

Expected Mass Spectrum Data:

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Interpretation and Fragmentation Pathway:

The mass spectrum of 5-Chlorobenzo[d]isoxazol-3-ol is expected to show a molecular ion

peak at m/z 169. A key diagnostic feature will be the presence of an isotopic peak at m/z 171,

with an intensity of approximately one-third of the molecular ion peak, which is characteristic of

a molecule containing one chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl

isotopes).

The fragmentation of the molecular ion is likely to proceed through several pathways, including

the loss of stable neutral molecules or radicals.
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Caption: Plausible fragmentation pathway for 5-Chlorobenzo[d]isoxazol-3-ol in mass

spectrometry.

Experimental Protocol: Mass Spectrometry Data
Acquisition
Electron Ionization (EI) is a common method for the analysis of relatively small, thermally stable

organic molecules.

Sample Introduction:

The sample can be introduced into the mass spectrometer via a direct insertion probe or, if

sufficiently volatile, through a gas chromatograph (GC-MS).

Ionization and Analysis:

In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Data Interpretation:
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The resulting mass spectrum is a plot of ion abundance versus m/z.

The molecular ion peak is identified, and its mass is used to confirm the molecular weight.

The isotopic pattern of the molecular ion peak is analyzed to confirm the presence of

elements with characteristic isotopic distributions, such as chlorine.

The fragmentation pattern is analyzed to provide further structural confirmation.

Conclusion
The spectroscopic characterization of 5-Chlorobenzo[d]isoxazol-3-ol through the combined

application of NMR, IR, and MS provides a comprehensive and unambiguous confirmation of

its molecular structure. Each technique offers a unique and complementary piece of the

structural puzzle. The ¹H and ¹³C NMR spectra reveal the precise connectivity and chemical

environment of the atoms, the IR spectrum confirms the presence of key functional groups, and

the mass spectrum verifies the molecular weight and provides insight into the molecule's

stability and fragmentation. The detailed protocols and interpretations provided in this guide

serve as a valuable resource for scientists engaged in the synthesis, characterization, and

application of this and related heterocyclic compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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